6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-
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Overview
Description
6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- is a complex organic compound that belongs to the pyridocarbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido[3,2-b]carbazole derivatives typically involves the reaction of 3-amino-1,4-dimethylcarbazole with β-ketoesters. . The process begins with the nitration of 5-bromoindole, followed by reduction with hydrogen under pressure over palladium charcoal. The resulting compound is then condensed with ethyl acetoacetate and cyclized by heating in diphenylether to yield the desired pyridocarbazole derivative .
Industrial Production Methods
Industrial production methods for 6H-Pyrido[3,2-b]carbazole derivatives are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido[3,2-b]carbazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridocarbazole core.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with palladium on charcoal.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated pyridocarbazoles .
Scientific Research Applications
6H-Pyrido[3,2-b]carbazole derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6H-Pyrido[3,2-b]carbazole derivatives involves their interaction with DNA. These compounds can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This intercalation is facilitated by the planar structure of the pyridocarbazole core, which allows it to fit snugly between the base pairs . Additionally, these compounds can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6H-Pyrido[3,2-b]carbazole include:
Ellipticine: A well-known anticancer agent with a similar pyridocarbazole structure.
Olivacine: Another natural product with anticancer properties and a pyridocarbazole core.
Methoxyellipticine: A derivative of ellipticine with enhanced anticancer activity.
Uniqueness
What sets 6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- apart from these similar compounds is its specific substitution pattern. The presence of the 4-ethoxyphenyl and 4-phenyl groups can influence its chemical reactivity, biological activity, and photophysical properties, making it a unique compound with distinct applications and potential benefits .
Properties
CAS No. |
64792-36-5 |
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Molecular Formula |
C29H22N2O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4-phenyl-1H-pyrido[3,2-b]carbazole |
InChI |
InChI=1S/C29H22N2O/c1-2-32-21-14-12-20(13-15-21)27-16-23(19-8-4-3-5-9-19)25-18-28-24(17-29(25)31-27)22-10-6-7-11-26(22)30-28/h3-18,31H,2H2,1H3 |
InChI Key |
ZBVGXWVFYKDMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C=C4C(=C5C=CC=CC5=N4)C=C3N2)C6=CC=CC=C6 |
Origin of Product |
United States |
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